molecular formula C4H7IO B11773367 (2R)-2-(Iodomethyl)oxetane

(2R)-2-(Iodomethyl)oxetane

Cat. No.: B11773367
M. Wt: 198.00 g/mol
InChI Key: JVPHNTROOBLPKR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Iodomethyl)oxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of an iodomethyl group at the second position of the oxetane ring makes this compound particularly interesting for various chemical applications. Oxetanes are known for their strained ring systems, which can make them reactive intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Iodomethyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the iodomethyl group. One common method is the cyclization of a suitable diol precursor under acidic conditions to form the oxetane ring. The iodomethyl group can then be introduced via a halogenation reaction using reagents such as iodine and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Iodomethyl)oxetane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxetane ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetanes, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

    Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its derivatives may have biological activity and could be explored for potential pharmaceutical applications.

    Medicine: The compound or its derivatives could be investigated for use in drug development.

    Industry: It may be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-(Iodomethyl)oxetane exerts its effects depends on the specific reactions it undergoes. The strained oxetane ring can make the compound highly reactive, allowing it to participate in various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Bromomethyl)oxetane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2R)-2-(Chloromethyl)oxetane: Similar structure but with a chloromethyl group.

    (2R)-2-(Hydroxymethyl)oxetane: Similar structure but with a hydroxymethyl group.

Uniqueness

The presence of the iodomethyl group in (2R)-2-(Iodomethyl)oxetane makes it more reactive compared to its bromomethyl and chloromethyl counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond. This can make this compound a more versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

(2R)-2-(iodomethyl)oxetane

InChI

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1

InChI Key

JVPHNTROOBLPKR-SCSAIBSYSA-N

Isomeric SMILES

C1CO[C@H]1CI

Canonical SMILES

C1COC1CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.